Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester
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Overview
Description
Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester is a chemical compound with the molecular formula C14H25NO6. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a nitromethyl group and a hexyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with (1S)-1-(nitromethyl)hexyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the malonate ester .
Industrial Production Methods
Industrial production of this compound often involves similar esterification reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Nitroalkenes or nitroalkanes.
Reduction: Amino derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release malonic acid derivatives. These reactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound with two carboxyl groups.
Diethyl malonate: The diethyl ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: The dimethyl ester of malonic acid, also used in organic synthesis.
Uniqueness
Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester is unique due to the presence of the nitromethyl and hexyl groups, which impart distinct chemical properties and reactivity. These groups allow for specific interactions and reactions that are not possible with simpler malonic acid derivatives .
Properties
CAS No. |
620960-35-2 |
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Molecular Formula |
C14H25NO6 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
diethyl 2-[(2S)-1-nitroheptan-2-yl]propanedioate |
InChI |
InChI=1S/C14H25NO6/c1-4-7-8-9-11(10-15(18)19)12(13(16)20-5-2)14(17)21-6-3/h11-12H,4-10H2,1-3H3/t11-/m1/s1 |
InChI Key |
KLMFHBANQYXSSI-LLVKDONJSA-N |
Isomeric SMILES |
CCCCC[C@H](C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCC(C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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